(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include a chiral center and halogenated aromatic ring. These features make it a valuable molecule in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 3-chloro-2-fluorobenzaldehyde.
Formation of the Amino Acid Backbone: This step involves the formation of the amino acid backbone through a series of reactions, including condensation and reduction.
Chiral Resolution: The chiral center is introduced and resolved using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The aromatic ring can undergo reduction reactions to form partially or fully reduced products.
Substitution: The halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-Amino-3-(3-chlorophenyl)propanoic acid
- **(S)-2-Amino-3-(2-fluorophenyl)propanoic acid
- **(S)-2-Amino-3-(3-bromophenyl)propanoic acid
Uniqueness
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation provides distinct properties compared to other similar compounds, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14;/h1-3,7H,4,12H2,(H,13,14);1H/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZMSDQRWPOPQO-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)C[C@@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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